molecular formula C8H3FKN3O3 B2714213 Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2126177-44-2

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B2714213
CAS RN: 2126177-44-2
M. Wt: 247.227
InChI Key: OHZIVJYIQMKQPL-UHFFFAOYSA-M
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Description

The compound “Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” is a complex organic compound containing a potassium ion, a fluoropyridine group, and an oxadiazole group . Fluoropyridines are aromatic compounds where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The fluoropyridine group would contribute to the aromaticity of the compound, while the oxadiazole group would introduce additional heteroatoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The presence of the oxadiazole group could also influence its properties .

Scientific Research Applications

Synthesis and Properties

Clean One-Pot Synthesis of 1,2,4-Oxadiazoles

Potassium fluoride has been identified as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering advantages such as simple operation and convenient product separation. This work highlights a one-pot method using microwave irradiation under solvent-free conditions, showcasing the potential for efficient synthesis techniques in developing oxadiazole derivatives (S. Rostamizadeh et al., 2010).

Herbicidal Activity

Herbicidal Activity of Oxadiazole Derivatives

A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated moderate to high herbicidal activity against graminaceous plants. This underscores the potential agricultural applications of such compounds, highlighting their importance beyond pharmaceutical uses (H. Tajik & A. Dadras, 2011).

Anticancer and Antimicrobial Activity

Cytotoxic and Antimicrobial Properties

The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes in the presence of potassium carbonate demonstrated antiproliferative activities against human cell lines, suggesting potential for cancer treatment. Additionally, some novel 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives showed weak antimicrobial activity, indicating the broad spectrum of biological activities associated with oxadiazole derivatives (Carlos Jonnatan Pimentel Barros et al., 2014); (O. Ates et al., 1998).

Sensory Properties to Fluoride Anion

Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s

The synthesis of highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated the ability to bind fluoride anion selectively, showcasing the potential for developing new materials with specific sensory properties (J. Ding & M. Day, 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism of action would depend on its specific biological target .

Future Directions

The development of new fluorinated compounds is an active area of research, due to their interesting physical, chemical, and biological properties . This compound, with its combination of a fluoropyridine and an oxadiazole group, could potentially be of interest in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

potassium;5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZIVJYIQMKQPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FKN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

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